

# Clinical Outcomes of Everolimus with Reduced CNI Exposure

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

| Trial / Study | Patient Population | Intervention | Key Efficacy Outcomes | Key Safety Outcomes |
|---------------|--------------------|--------------|-----------------------|---------------------|
|---------------|--------------------|--------------|-----------------------|---------------------|

| **TRANSFORM** [1] [2] | 2,037 *de novo* kidney transplant recipients | **Everolimus** + reduced-exposure CNI vs. MPA + standard-exposure CNI | **Non-inferior** composite of tBPAR or eGFR <50 mL/min at 12 & 24 months **Lower incidence** of *de novo* Donor-Specific Antibodies (on-treatment) [2] | **Significantly lower** CMV (3.6% vs 13.3%) and BK virus (4.3% vs 8.0%) infections [1] **Higher discontinuation** due to adverse events (23.0% vs 11.9%) [1] | | **A1202 Study (5-Year)** [3] | 24 *de novo* kidney transplant recipients | **Everolimus** + reduced-dose Cyclosporine vs. MMF + standard-dose Cyclosporine | **Comparable** patient/graft survival, rejection, eGFR over 5 years **Lower incidence** of CMV infection (8.3% vs 36.4%) | **Higher incidence** of hyperlipidemia and proteinuria in **Everolimus** group | | **CECARI** [4] | 57 maintenance heart transplant recipients with renal insufficiency | Switch to **Everolimus** + MMF with CNI withdrawal vs. Continue CNI + MMF | **Improved mGFR** at 3 years in on-treatment analysis (+9.4 mL/min vs +1.9 mL/min) **Comparable** composite safety endpoint (mortality, MACE, rejection) | **Higher rate** of nonfatal adverse events (96.6% vs 57.1%) **34.5% discontinued Everolimus** due to adverse events |

## Detailed Experimental Protocols

To evaluate these regimens, large-scale, randomized, open-label trials were conducted. Here are the methodologies from the key studies cited above.

## TRANSFORM Trial Protocol [1]

- **Objective:** To confirm the efficacy and safety of **everolimus** with reduced-exposure CNI compared to mycophenolic acid (MPA) with standard-exposure CNI.
- **Design:** A prospective, multicenter, randomized, open-label, non-inferiority trial.
- **Participants:** 2,037 *de novo* kidney transplant recipients at mild-to-moderate immunologic risk.
- **Randomization:** Patients were randomized 1:1 within 24 hours post-transplant, stratified by donor type and CNI type (tacrolimus or cyclosporine).
- **Interventions:**
  - **Experimental Arm: Everolimus** (trough 3-8 ng/mL) with reduced-exposure CNI (tacrolimus trough 2-4 ng/mL after month 6, or cyclosporine trough 25-50 ng/mL).
  - **Control Arm:** MPA with standard-exposure CNI (tacrolimus trough 5-8 ng/mL after month 6, or cyclosporine trough 100-200 ng/mL).
- **Concomitant Therapy:** All patients received induction therapy and maintenance corticosteroids.
- **Primary Endpoint:** Composite of treated biopsy-proven acute rejection (tBPAR) or eGFR <50 mL/min/1.73 m<sup>2</sup> at month 12.

## CECARI Study Protocol [4]

- **Objective:** To assess if initiating **everolimus** and completely withdrawing CNI improves renal function in maintenance heart transplant patients with established renal dysfunction.
- **Design:** A 3-year, prospective, multicenter, randomized, open-label trial.
- **Participants:** 57 maintenance heart transplant recipients (>1 year post-transplant) with moderate renal dysfunction (eGFR 30-60 mL/min/1.73 m<sup>2</sup>).
- **Randomization:** Patients were randomized 1:1 to switch to **everolimus** or continue conventional CNI therapy.
- **Interventions:**
  - **Experimental Arm:** Initiation of **everolimus** (0.75 mg twice daily) targeting troughs of 6-8 ng/mL, with a 50% CNI dose reduction followed by complete withdrawal. Mycophenolate mofetil (MMF) was continued.
  - **Control Arm:** Continuation of baseline CNI (cyclosporine or tacrolimus) plus MMF therapy.
- **Primary Endpoint:** Change in measured glomerular filtration rate (mGFR) from baseline to year 3, assessed by Cr-EDTA clearance.

## Mechanism of Action & Synergistic Immunosuppression

The therapeutic rationale for combining **everolimus** with a reduced-dose CNI lies in their complementary mechanisms of action, which provide synergistic immunosuppression while mitigating CNI-related nephrotoxicity. The following diagram illustrates this interaction.



[Click to download full resolution via product page](#)

This synergistic mechanism allows for **CNI dose reduction**, directly addressing the problem of chronic CNI nephrotoxicity, which is a major cause of long-term graft injury [1] [5]. Furthermore, the antiproliferative action of **everolimus** on vascular smooth muscle cells is associated with a reduction in cardiac allograft vasculopathy [6], and its ability to block the phosphatidylinositol 3-kinase pathway contributes to a lower rate of viral infections, particularly cytomegalovirus [1] [5].

## Interpretation Guide for Researchers

When interpreting this data for drug development:

- **Trade-offs are Central:** The benefit of reduced viral infections and potential for better long-term renal function must be weighed against a higher rate of adverse event-driven discontinuation. Managing side effects like hyperlipidemia and proteinuria is critical for protocol success.
- **Context Matters:** The impressive results from the TRANSFORM trial were achieved in a **mild-to-moderate immunologic risk** population. The applicability to high-risk patients requires further study [1] [7].
- **Protocol Adherence is Key:** The CECARI study highlights that **on-treatment analysis** can reveal significant benefits (e.g., in GFR) that are masked in the intention-to-treat analysis by high discontinuation rates [4]. This underscores the importance of patient selection and management strategies to improve tolerability.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Everolimus with Reduced Calcineurin Inhibitor Exposure in ... [pmc.ncbi.nlm.nih.gov]
2. Two-year outcomes in de novo renal transplant recipients ... [sciencedirect.com]
3. 5year follow-up of a randomized clinical study comparing ... [sciencedirect.com]
4. Everolimus (Certican®) Initiation and Calcineurin Inhibitor ... [pmc.ncbi.nlm.nih.gov]
5. Recommendations for the use of everolimus in de novo kidney ... [revistanefrologia.com]
6. The Effect of Everolimus Initiation and Calcineurin Inhibitor ... [sciencedirect.com]
7. Calcineurin Inhibitor Minimization, Conversion, Withdrawal ... [sciencedirect.com]

To cite this document: Smolecule. [Clinical Outcomes of Everolimus with Reduced CNI Exposure]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b567814#everolimus-calcineurin-inhibitor-reduced-dose-regimens>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)